5-(5-Bromopyridin-2-yl)pyrimidine
CAS No.: 1088410-73-4
Cat. No.: VC3364193
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1088410-73-4 |
|---|---|
| Molecular Formula | C9H6BrN3 |
| Molecular Weight | 236.07 g/mol |
| IUPAC Name | 5-(5-bromopyridin-2-yl)pyrimidine |
| Standard InChI | InChI=1S/C9H6BrN3/c10-8-1-2-9(13-5-8)7-3-11-6-12-4-7/h1-6H |
| Standard InChI Key | HYTDKLXERYHHEX-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1Br)C2=CN=CN=C2 |
| Canonical SMILES | C1=CC(=NC=C1Br)C2=CN=CN=C2 |
Introduction
Structural Characteristics and Classification
Chemical Identity and Composition
5-(5-Bromopyridin-2-yl)pyrimidine belongs to the class of halogenated heteroaromatic compounds that feature two distinct nitrogen-containing aromatic rings. The compound consists of a pyrimidine ring directly linked to a pyridine ring at its 2-position, with the pyridine ring carrying a bromine atom at its 5-position. This structural arrangement creates a biaryl system with multiple nitrogen atoms that contribute to its distinctive chemical behavior and reactivity profile.
The compound has been identified in chemical databases and is commercially available through specialty chemical suppliers such as Vulcan Chem under the product code 1088410-7. This cataloging demonstrates its recognized status in chemical libraries and research applications.
Structural Relationship to Similar Compounds
Physical and Chemical Properties
Predicted Physicochemical Properties
While specific experimental data for 5-(5-Bromopyridin-2-yl)pyrimidine is limited in the available literature, certain physicochemical properties can be postulated based on structurally related compounds. The presence of multiple nitrogen atoms in the aromatic rings likely confers basic properties, while the bromine substituent introduces lipophilicity and potential reactivity for further transformations.
Comparative Properties with Related Compounds
Table 1: Comparative Properties of Related Halogenated Heterocycles
Drawing from data on 5-bromo-2-chloropyrimidine, it can be reasonably suggested that 5-(5-Bromopyridin-2-yl)pyrimidine would exhibit similar physical characteristics, including crystalline form, limited water solubility, and stability considerations requiring protection from moisture and light .
Synthetic Pathways and Reactivity
Reactivity Profile
The reactivity of 5-(5-Bromopyridin-2-yl)pyrimidine is largely determined by its multiple reactive sites:
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The bromine substituent on the pyridine ring serves as a functional handle for further transformations, particularly in metal-catalyzed coupling reactions.
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The nitrogen atoms in both ring systems provide basic sites for coordination with metals or protonation.
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The heterocyclic rings offer positions for nucleophilic aromatic substitution reactions under appropriate conditions.
Research on related compounds indicates that the halogen substituents in halogenated pyridines and pyrimidines demonstrate differential reactivity in nucleophilic aromatic substitution (SNAr) reactions. For instance, studies on 5-bromo-2-fluoropyridine showed that the fluorine position is more reactive toward nucleophilic substitution than the bromine position under controlled conditions . Similarly, investigations with 5-fluoro-2-chloropyrimidine and 5-bromo-2-chloropyrimidine revealed that the chloride group is preferentially substituted over the fluoride or bromide groups in reactions with various nucleophiles .
Applications in Chemical Synthesis and Pharmaceutical Development
Role as a Synthetic Intermediate
5-(5-Bromopyridin-2-yl)pyrimidine likely serves as a valuable building block in the synthesis of more complex molecules. The presence of a bromine substituent provides a reactive site for further functionalization through various cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, allowing for the incorporation of diverse functional groups.
Research Methodologies and Analytical Techniques
Characterization Methods
Analytical techniques commonly employed for the characterization of related halogenated heterocyclic compounds would likely be applicable to 5-(5-Bromopyridin-2-yl)pyrimidine:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight determination
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X-ray crystallography for three-dimensional structural analysis
For instance, 2-methyl-5-(5-bromopyridine-2-yl)tetrazole was characterized using 1H NMR spectroscopy, with specific peak assignments for the aromatic protons of the bromopyridine moiety .
Reaction Optimization Strategies
Research on related compounds demonstrates the importance of carefully optimized reaction conditions for selective transformations. Studies on the coupling of 5-bromo-2-fluoropyridine with pyrazole revealed that temperature, solvent choice, and base selection significantly influenced both reaction yield and selectivity . The following table illustrates how reaction parameters affect outcome in a model system:
Table 2: Optimization Parameters for Related Halogenated Heterocycle Reactions
| Parameter | Optimal Conditions | Effect on Reaction |
|---|---|---|
| Temperature | 70°C | Optimal selectivity; higher temperatures promote disubstitution |
| Solvent | DMSO | Superior to DMF, DMA, and NMP for selectivity and yield |
| Base | K₂CO₃ (weak base) | Better selectivity than strong bases |
| Reaction Time | 3-6 hours | Sufficient for completion without degradation |
Similar optimization strategies would likely be applicable to reactions involving 5-(5-Bromopyridin-2-yl)pyrimidine to achieve selective functionalization at desired positions.
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